![molecular formula C15H17ClN2O B2875949 2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2411286-30-9](/img/structure/B2875949.png)
2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one is a synthetic compound that features an indole moiety, a pyrrolidine ring, and a chlorinated propanone group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of indole derivatives with chlorinated propanone under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indol-3-yl)ethanone: Another indole derivative with similar biological activities.
2-(1H-Indol-3-yl)acetonitrile: Known for its antiviral and anticancer properties.
3-(1H-Indol-3-yl)propanoic acid: Studied for its anti-inflammatory and antioxidant activities.
Uniqueness
2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one is unique due to its specific structural features, including the chlorinated propanone group and the pyrrolidine ring. These structural elements contribute to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
2-chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-10(16)15(19)18-7-6-12(9-18)14-8-11-4-2-3-5-13(11)17-14/h2-5,8,10,12,17H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYIQCZFFUIMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)C2=CC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2875870.png)
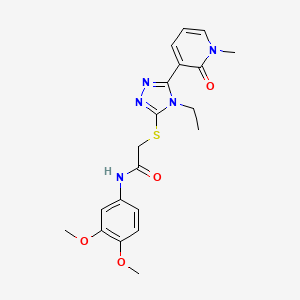
![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)
![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)
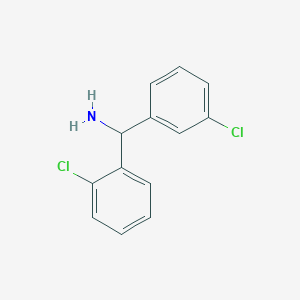
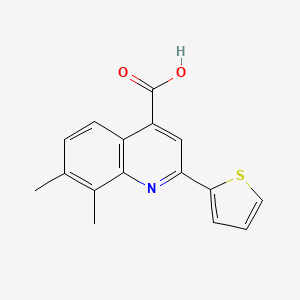
![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)
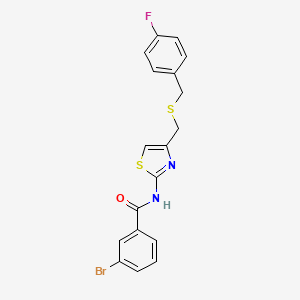

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)
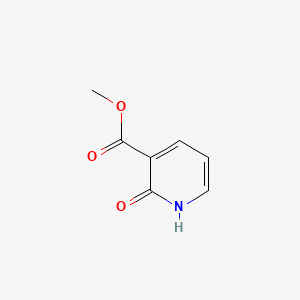
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)
